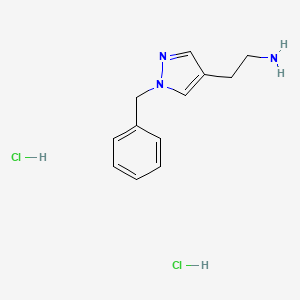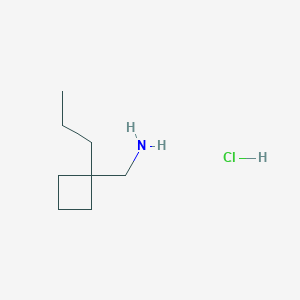
(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride is a chemical compound that features a phenyl ring substituted with an amino group at the 5-position and a fluoro group at the 2-position, along with an acetonitrile group. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyanation: The resulting 5-amino-2-fluoroaniline is then reacted with a cyanating agent like cyanogen bromide to introduce the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with boronic acids or other coupling partners to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride involves its interaction with specific molecular targets. The amino and fluoro groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The acetonitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
(5-Amino-2-fluorophenyl)boronic acid: Similar structure but with a boronic acid group instead of an acetonitrile group.
5-Bromopyrimidine-2-carboxylic acid: Contains a bromine atom and a carboxylic acid group, differing in both structure and reactivity.
Uniqueness
(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride is unique due to the presence of both an amino and a fluoro group on the phenyl ring, along with an acetonitrile group. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
2-(5-amino-2-fluorophenyl)acetonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2.ClH/c9-8-2-1-7(11)5-6(8)3-4-10;/h1-2,5H,3,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSXQNLEMSZGBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CC#N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1378110.png)


![3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid](/img/structure/B1378116.png)




![2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1378123.png)

![1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378127.png)

![benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B1378131.png)

